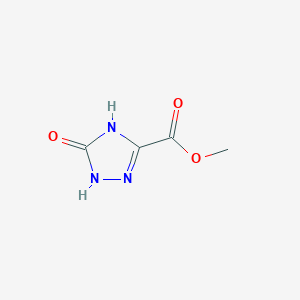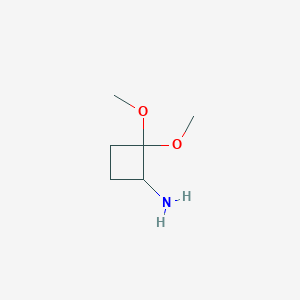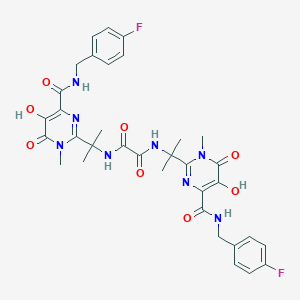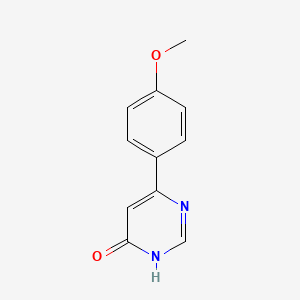![molecular formula C14H21NO2 B1461243 (1-Cyclopropylethyl)[(3,4-dimethoxyphenyl)methyl]amine CAS No. 1038279-09-2](/img/structure/B1461243.png)
(1-Cyclopropylethyl)[(3,4-dimethoxyphenyl)methyl]amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound can involve various methods, but one notable approach is through transaminase-mediated reactions . Transaminases (TAs) offer an environmentally friendly and economically attractive route for the direct synthesis of pharmaceutically relevant amines from prochiral ketones. Researchers have reported the application of immobilized whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines, which includes our target compound .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Compounds structurally similar to (1-Cyclopropylethyl)[(3,4-dimethoxyphenyl)methyl]amine have been synthesized and evaluated for various biological activities. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines showed potent cytotoxic properties against different cancer cell lines, with some derivatives demonstrating significant growth inhibitory properties in vivo against colon tumors in mice (Deady et al., 2003). This suggests that structurally related compounds could be explored further for potential anticancer activities.
Chemical Synthesis Techniques
Studies also involve the synthesis of complex organic molecules using compounds that share structural features with (1-Cyclopropylethyl)[(3,4-dimethoxyphenyl)methyl]amine. For instance, the synthesis of isoquinoline derivatives via condensation reactions reveals the versatility of such compounds in synthesizing heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science (Markaryan et al., 1973).
Spectroscopic and Crystallographic Investigations
In another study, Schiff base ligands related to (1-Cyclopropylethyl)[(3,4-dimethoxyphenyl)methyl]amine were synthesized and characterized using various techniques, including X-ray crystallography. Such studies are fundamental for understanding the molecular structure and potential reactivity of new compounds (Hayvalı et al., 2010).
Catalysis and Organic Reactions
The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles represents another area of research, where methodologies utilizing similar compounds can lead to the synthesis of pharmacologically relevant molecules. This approach was applied in the enantioselective synthesis of dual serotonin/norepinephrine reuptake inhibitors, showcasing the potential of such compounds in medicinal chemistry (Lifchits & Charette, 2008).
Propiedades
IUPAC Name |
1-cyclopropyl-N-[(3,4-dimethoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-10(12-5-6-12)15-9-11-4-7-13(16-2)14(8-11)17-3/h4,7-8,10,12,15H,5-6,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDYVSIPUYCWRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCC2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclopropylethyl)[(3,4-dimethoxyphenyl)methyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1461165.png)




![7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1461172.png)
![4-Chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol](/img/structure/B1461173.png)



![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1,6-diphenyl-](/img/structure/B1461180.png)
![2-Propyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1461181.png)
